molecular formula C15H18F3NO4 B558682 Boc-D-Phe(3-CF3)-OH CAS No. 82317-82-6

Boc-D-Phe(3-CF3)-OH

Cat. No.: B558682
CAS No.: 82317-82-6
M. Wt: 333.3 g/mol
InChI Key: SHMWDGGGZHFFRC-LLVKDONJSA-N
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Description

Boc-D-Phe(3-CF3)-OH is a synthetic amino acid derivative characterized by the presence of a trifluoromethyl group attached to the phenylalanine backbone. This compound is of significant interest in medicinal chemistry due to its unique properties, including increased metabolic stability and enhanced lipophilicity, which make it a valuable building block in the design of pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Phe(3-CF3)-OH typically involves the introduction of the trifluoromethyl group to the phenylalanine structure. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of a base. The reaction is often carried out under mild conditions to preserve the integrity of the amino acid .

Industrial Production Methods: Industrial production of this compound may utilize flow chemistry techniques to streamline the synthesis process. This approach allows for the continuous production of the compound, improving efficiency and scalability. The use of cesium fluoride as a fluorine source in combination with readily available organic precursors is a notable method in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Boc-D-Phe(3-CF3)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl alcohols, and substituted phenylalanine derivatives .

Scientific Research Applications

Boc-D-Phe(3-CF3)-OH has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of protein structure and function, particularly in the design of enzyme inhibitors.

    Medicine: Its enhanced metabolic stability makes it a valuable component in drug development, particularly for designing drugs with improved pharmacokinetic properties.

    Industry: this compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Boc-D-Phe(3-CF3)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing hydrophobic interactions and stabilizing the protein-ligand complex. This results in improved efficacy and potency of the compound in various biological systems .

Comparison with Similar Compounds

  • Boc-3-(trifluoromethyl)-L-phenylalanine
  • Boc-3-(trifluoromethyl)-β-phenylalanine
  • Boc-3-(trifluoromethyl)-α-phenylalanine

Comparison: Boc-D-Phe(3-CF3)-OH is unique due to its D-configuration, which can result in different biological activities compared to its L-counterpart. The presence of the trifluoromethyl group further distinguishes it by enhancing metabolic stability and lipophilicity, making it a valuable compound in drug design .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMWDGGGZHFFRC-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001160845
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82317-82-6
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82317-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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